Tapentadol N-Oxide is a chemical compound related to tapentadol, a synthetic opioid analgesic. This compound is classified as a metabolite of tapentadol and plays a role in understanding the pharmacokinetics and pharmacodynamics of the parent drug. Tapentadol itself is known for its dual mechanism of action as a mu-opioid receptor agonist and norepinephrine reuptake inhibitor, making it effective for managing moderate to severe pain.
The synthesis of Tapentadol N-Oxide can be approached through various methods, primarily focusing on the oxidation of tapentadol. One common method involves the use of oxidizing agents such as hydrogen peroxide or other peroxides to convert tapentadol into its N-oxide form.
The molecular structure of Tapentadol N-Oxide can be represented using various notations:
CC[C@H]([C@@H](C)C[N+](C)(C)[O-])c1cccc(O)c1
.The structure features a phenolic group that contributes to its biological activity, along with an amine oxide functional group that characterizes it as an N-oxide derivative.
Tapentadol N-Oxide can undergo various chemical reactions typical for amine oxides:
The mechanism of action for Tapentadol N-Oxide is closely related to that of tapentadol itself:
Tapentadol N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and understanding the compound's behavior in biological systems.
Tapentadol N-Oxide is primarily utilized in scientific research to:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7